1-Tert-butyl 3-methyl 2-methylmalonate
Description
Significance of Malonic Esters as Versatile Synthetic Intermediates in Carbon-Carbon Bond Formation
Malonic esters are a class of organic compounds that have become indispensable tools in modern organic synthesis. patsnap.comvaia.com Their structure, typically a diethyl or other dialkyl ester of malonic acid, features a central methylene (B1212753) group (-CH2-) flanked by two carbonyl groups. This unique arrangement confers a high degree of acidity to the α-hydrogens, making them readily removable by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. masterorganicchemistry.comorganicchemistrytutor.com This enolate is a potent nucleophile, capable of participating in a variety of reactions that form new carbon-carbon bonds, which is a fundamental process in the construction of more complex organic molecules. vaia.comjove.com
The most classic application of these intermediates is the malonic ester synthesis, a powerful method for converting alkyl halides into carboxylic acids. libretexts.org This synthesis proceeds through a sequence of three key steps:
Enolate Formation: A base abstracts an acidic α-proton from the malonic ester. organicchemistrytutor.com
Alkylation: The resulting enolate attacks an alkyl halide in a nucleophilic substitution reaction (typically SN2), forming an alkylated malonic ester. jove.com This step can be repeated to introduce a second, different alkyl group, leading to disubstituted products. jove.comwikipedia.org
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, usually under acidic conditions. The resulting β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation (loss of CO2) to yield a substituted acetic acid. jove.comwikipedia.org
The versatility of malonic ester synthesis allows for the preparation of a wide array of substituted carboxylic acids, which are themselves valuable precursors for other functional groups. patsnap.comperlego.com Beyond simple alkyl halides, the enolate can react with other electrophiles, further expanding its synthetic utility. The predictability and reliability of this reaction have made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. patsnap.com
Central Role of Chiral Malonates and Quaternary Carbon Stereocenters in Complex Molecule Synthesis
The synthesis of complex, biologically active molecules often requires precise control over the three-dimensional arrangement of atoms, a concept known as stereochemistry. Chiral malonates, which are malonic esters containing a stereocenter, are crucial building blocks in this endeavor. nih.govrsc.org The ability to introduce chirality at the malonate core allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov
A particularly challenging and significant feature in molecular architecture is the quaternary carbon stereocenter—a carbon atom bonded to four other carbon atoms. pnas.orgresearchgate.net The construction of these centers is notoriously difficult due to the steric hindrance imposed by the four substituents. pnas.org However, their presence in a molecule can impart significant and desirable properties, such as increased metabolic stability and enhanced biological activity. nih.gov Many natural products and pharmaceuticals owe their potent properties to the rigid, three-dimensional structure enforced by one or more quaternary stereocenters. acs.orgwiley.com
Chiral malonates serve as powerful precursors for the asymmetric synthesis of these coveted quaternary carbon centers. acs.org By starting with or creating a chiral malonate, chemists can perform subsequent alkylation reactions to build up the quaternary center with a high degree of stereocontrol. nih.gov Recent advances in catalysis, including phase-transfer catalysis and transition metal catalysis, have provided elegant and efficient methods for the enantioselective alkylation of malonate derivatives, paving the way for the synthesis of complex molecules with multiple contiguous stereocenters. nih.govacs.org
Overview of 1-Tert-butyl 3-methyl 2-methylmalonate as a Privileged Building Block and its Derivatives
Within the family of chiral malonates, This compound stands out as a particularly useful and "privileged" building block. Its structure incorporates several key features that make it highly valuable in advanced organic synthesis. The presence of two different ester groups—a sterically bulky tert-butyl ester and a smaller methyl ester—allows for selective chemical manipulation. The tert-butyl group can be removed under acidic conditions (e.g., with trifluoroacetic acid), while the methyl group is typically cleaved under basic or other conditions. This orthogonality provides chemists with strategic flexibility in multistep syntheses. nih.gov
The methyl group at the α-position already establishes a tertiary carbon center. Subsequent alkylation at this position leads directly to the formation of a quaternary carbon center. This makes this compound an excellent starting point for synthesizing molecules containing this challenging motif.
Physicochemical Properties of a Related Compound: tert-Butyl methyl malonate
| Property | Value |
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| Boiling Point | 80 °C at 11 mmHg |
| Density | 1.03 g/mL at 25 °C |
| Refractive Index | n20/D 1.415 |
Data for the parent compound tert-butyl methyl malonate, as detailed information for the 2-methyl derivative is less common in publicly available databases. sigmaaldrich.comchembk.comchemicalbook.com
Derivatives of this compound are employed in the synthesis of a variety of complex structures. For instance, α-alkylation of similar malonates under phase-transfer catalytic conditions has been shown to produce α-methyl-α-alkylmalonates with high chemical yields and excellent enantioselectivities. nih.gov These products, which are chiral building blocks containing a quaternary carbon center, can be selectively hydrolyzed to the corresponding chiral malonic monoacids, demonstrating their practical utility in synthesis. nih.govfrontiersin.org
An example of a more complex derivative is 1-tert-butyl 3-ethyl 2-(fluoromethyl)-2-(1-methyl-2-propenyl)malonate , showcasing the ability to introduce diverse and functionalized groups at the quaternary center. chemsynthesis.com The development of methods to synthesize such highly substituted malonates is crucial for accessing novel chemical space and for the construction of new therapeutic agents and materials.
Structure
3D Structure
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-methylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(7(10)12-5)8(11)13-9(2,3)4/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQGMPGKDBIWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649049 | |
| Record name | tert-Butyl methyl methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132180-14-4 | |
| Record name | tert-Butyl methyl methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformations of 1 Tert Butyl 3 Methyl 2 Methylmalonate
Alpha-Alkylation and Carbon-Carbon Bond Forming Reactions
The carbon atom positioned between the two carbonyl groups of the malonate is acidic and can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate for forming new carbon-carbon bonds through reactions with various electrophiles. For 1-tert-butyl 3-methyl 2-methylmalonate, this reaction is fundamental to creating sterically congested and structurally complex products.
Enantioselective α-Alkylation for Constructing Quaternary Carbon Centers
A significant application of malonates like this compound is in the asymmetric synthesis of α,α-dialkylmalonates, which are valuable chiral building blocks containing a quaternary carbon center. rsc.orgresearchgate.netnih.gov The enantioselective α-alkylation of a prochiral enolate derived from the malonate substrate allows for the controlled introduction of a second alkyl group. This process has been effectively achieved using phase-transfer catalysis, leading to high chemical yields and excellent enantioselectivities. nih.govfrontiersin.org
Research has demonstrated that the structure of the ester groups is crucial for achieving high enantioselectivity in these reactions, with the bulky tert-butyl group often being essential. nih.gov The resulting α,α-dialkylmalonates are versatile intermediates that can be further transformed into a variety of chiral molecules. rsc.orgnih.gov Studies on similar substrates, such as 2,2-diphenylethyl tert-butyl α-methylmalonates, have shown that alkylation with various alkyl halides can produce the corresponding α-methyl-α-alkylmalonates in chemical yields up to 99% and with enantiomeric excesses (ee) up to 98%. researchgate.netnih.govfrontiersin.org
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1-Benzyl 3-(tert-butyl) 2-methylmalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Toluene | 0 | 95 | 85 |
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Toluene | 0 | 99 | 97 |
| 1-(tert-Butyl) 3-cinnamyl 2-methylmalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Toluene | 0 | 96 | 89 |
Catalytic Systems in α-Alkylation (e.g., Phase-Transfer Catalysts, Pentanidium Catalysis)
The success of enantioselective α-alkylation heavily relies on the catalytic system employed. Phase-transfer catalysis (PTC) is a widely used and effective method for these transformations. acs.org In this system, a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the enolate from the aqueous phase (where it is generated by a base like potassium hydroxide) to the organic phase containing the alkylating agent. nih.govfrontiersin.org Binaphthyl-modified chiral quaternary ammonium salts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, have proven to be highly effective catalysts, promoting the reaction with high yields and enantioselectivities. rsc.orgfrontiersin.org
Another advanced catalytic approach involves the use of pentanidium and bisguanidinium catalysts. acs.orgnih.gov This strategy employs a Brønsted probase, such as a silylamide, which generates a strong base in situ upon activation with a fluoride (B91410) source. acs.orgnih.gov This method allows for the use of substrates that are sensitive to strong bases, as the base is generated transiently and is not in excess, thereby minimizing side reactions. acs.orgnih.gov The proposed mechanism involves the formation of hypervalent silicate (B1173343) ion-pairs with the pentanidium or bisguanidinium catalyst, which then dictates the selective enantiofacial approach of the electrophile to the silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. acs.orgnih.gov
Coupling Reactions with Electrophilic Partners (e.g., Alkyl Halides)
The α-alkylation of this compound is a coupling reaction where the malonate enolate acts as the nucleophile and an electrophilic partner provides the new alkyl substituent. Alkyl halides, particularly reactive ones like benzyl and allyl halides, are common electrophiles in these reactions. frontiersin.orgfrontiersin.org For instance, the phase-transfer catalyzed reaction of 2,2-diphenylethyl tert-butyl α-methylmalonate with electrophiles like p-chlorobenzyl bromide proceeds efficiently to give the dialkylated product in high yield. nih.govfrontiersin.org
The scope of the reaction can be extended to various primary and secondary alkyl halides, although the reactivity can be influenced by the steric hindrance of the halide. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as powerful methods for forming carbon-carbon bonds between alkylboranes and unactivated secondary alkyl halides at room temperature, expanding the toolkit for creating complex carbon skeletons. nih.gov
Selective De-esterification and Hydrolysis Reactions
The presence of two distinct ester groups, a tert-butyl ester and a methyl ester, is a key structural feature of the title compound. This differentiation allows for selective cleavage, providing a pathway to unsymmetrically functionalized malonic acid derivatives, which are highly valuable in synthesis.
Differential Lability of Tert-butyl and Methyl Ester Groups
The tert-butyl and methyl ester groups exhibit different reactivity towards hydrolysis under both acidic and basic conditions. The tert-butyl ester is highly sensitive to acidic conditions and can be selectively cleaved in the presence of a methyl ester. frontiersin.org This selective deprotection is often achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane. nih.govfrontiersin.org Conversely, the methyl ester is more susceptible to saponification under basic conditions (e.g., using potassium hydroxide (B78521) in methanol), while the sterically hindered tert-butyl ester can remain intact under carefully controlled conditions. frontiersin.org However, strong basic conditions can lead to the hydrolysis of both ester groups. researchgate.net This differential lability is a cornerstone of the synthetic utility of asymmetric malonates, enabling controlled, stepwise transformations of the ester functionalities. nih.govfrontiersin.org
Controlled Generation of Chiral Malonic Monoacids
The selective de-esterification of chiral α,α-dialkylmalonates, produced from the enantioselective alkylation of substrates like this compound, leads to the controlled generation of chiral malonic monoacids. rsc.orgfrontiersin.org For example, treating a dialkylated malonate product with trifluoroacetic acid selectively removes the tert-butyl group, yielding the corresponding chiral carboxylic acid with the methyl ester group intact. nih.govfrontiersin.org Alternatively, basic hydrolysis can cleave the less hindered ester to produce the other regioisomeric monoacid. frontiersin.org These chiral malonic monoacids are versatile intermediates, as the remaining carboxylic acid and ester groups can be used for further synthetic manipulations, providing access to a wide range of enantiomerically pure compounds. rsc.orgresearchgate.netfrontiersin.org
Intramolecular Cyclization Reactions and Annulation Pathways
The synthesis of heterocyclic frameworks, particularly oxindoles, represents a significant application of functionalized malonate precursors. The intramolecular cyclization of derivatives of 2-methylmalonate serves as a key strategy for constructing these valuable motifs, which are prevalent in numerous bioactive natural products. organic-chemistry.org
Research has explored the cyclization of malonate derivatives to form 3,3-disubstituted oxindoles. For instance, studies on di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, a compound structurally related to this compound, have provided insights into the cyclization process. nih.gov Density functional theory (DFT) calculations on the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to t-butyl 3-methyloxindole-3-carboxylate revealed that the reaction is significantly influenced by the reaction conditions. nih.gov
Experimental data has shown that the concentration of the reaction plays a critical role in the formation of the oxindole (B195798) product. nih.gov This suggests that different reaction mechanisms may be operative at low and high concentrations. The use of an acid, such as acetic acid, can assist in the protonation of the carbonyl oxygen atom, which has been shown to lower the activation Gibbs free energy for the cyclization compared to pathways assisted by solvents like methanol. nih.gov
A transition-metal-free approach for synthesizing oxindoles has also been developed, utilizing a potassium tert-butoxide (KOt-Bu) mediated intramolecular α-arylation of N-(halophenyl)amides of malonates. organic-chemistry.org This method involves the cyclization of fluoro- and chloro-substituted anilides in dimethylformamide (DMF) at 80°C. organic-chemistry.org Optimization studies indicated that using 1.5 equivalents of KOt-Bu for 24 hours provided the best yields. organic-chemistry.org The substrate scope is broad, tolerating various electron-withdrawing and electron-donating groups on the aryl ring attached to the nitrogen. organic-chemistry.org Mechanistic investigations point towards an SNAr pathway for substrates with a fluorine leaving group. organic-chemistry.org
Table 1: Optimized Conditions for KOt-Bu-Promoted Oxindole Synthesis organic-chemistry.org
| Parameter | Condition | Yield |
|---|---|---|
| Base | KOt-Bu (1.5 equiv) | 83% |
| Solvent | DMF | 83% |
| Temperature | 80 °C | 83% |
| Time | 24 hours | 83% |
Data derived from optimization experiments on a model substrate.
Radical and Metal-Catalyzed Processes Involving Malonate Derivatives
Palladium catalysis offers a powerful tool for the transformation of malonate derivatives, enabling the formation of carbon-carbon bonds through cross-coupling and cyclization reactions. nih.govnih.gov The use of bulky trialkylphosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), has been instrumental in developing highly active and versatile palladium catalysts for these transformations. nih.gov
Palladium-catalyzed α-arylation of malonate esters is a prominent reaction in this class. nih.gov This process allows for the coupling of aryl bromides and chlorides with the enolates of dialkyl malonates. nih.gov Research has demonstrated that catalysts based on palladium with ligands like P(t-Bu)₃ or (1-Ad)P(t-Bu)₂ can effectively couple a wide range of aryl halides, including those that are electron-rich, electron-poor, or sterically hindered, with various malonate esters. nih.gov However, it has been noted that simple alkyl-substituted malonates, such as this compound, may not directly participate in these cross-coupling reactions with aryl halides using these specific catalyst systems. nih.gov An alternative one-pot procedure involves the initial cross-coupling of a non-alkylated malonate followed by in-situ alkylation. nih.gov
In the realm of cyclization reactions, palladium catalysis has been employed for the dual C-H functionalization of substituted aromatic ketones and esters with maleimides, leading to the formation of tricyclic heterocyclic molecules. rsc.org While not directly involving this compound, this methodology highlights the potential of palladium catalysis to activate C-H bonds in related systems. The reaction proceeds through a weak chelation-assisted activation of a benzylic C(sp³)–H bond followed by a subsequent C(sp²)–H bond activation, ultimately forming a five-membered ring. rsc.org
Table 2: Examples of Ligands for Palladium-Catalyzed Arylation of Malonates nih.gov
| Ligand | Abbreviation |
|---|---|
| Tri-tert-butylphosphine | P(t-Bu)₃ |
| (1-Adamantyl)di-tert-butylphosphine | (1-Ad)P(t-Bu)₂ |
Radical reactions provide an alternative pathway for the functionalization of malonate derivatives. The stereochemical outcome of such reactions is a critical consideration, as the intermediate radical species often possess distinct geometries that influence the final product's stereochemistry. chemistrysteps.com
In general, carbon-centered radicals, like the one that would be formed from this compound by hydrogen abstraction at the C2 position, are trigonal planar and sp²-hybridized. chemistrysteps.com This planar geometry means that a subsequent reaction, such as the addition of another radical or a molecule, can occur from either face of the radical with nearly equal probability. chemistrysteps.comyoutube.com Consequently, if the reaction creates a new stereocenter at the radical carbon, a racemic mixture of enantiomers is typically expected. chemistrysteps.comyoutube.com
The stereoselectivity of radical reactions can be influenced by the presence of existing stereocenters within the molecule. If a chiral center is present elsewhere in the malonate derivative, the radical addition can lead to the formation of diastereomers. chemistrysteps.com In such cases, the existing chiral center can exert a directing effect, leading to unequal amounts of the diastereomeric products. chemistrysteps.com However, the degree of diastereoselectivity is often dependent on the proximity of the existing stereocenter to the reacting radical center. researchgate.net
Low-temperature conditions are often employed in radical reactions to enhance stereoselectivity. researchgate.net For instance, radical reactions initiated by triethylborane (B153662) (Et₃B) can be conducted at low temperatures, which can favor the formation of one stereoisomer over another. researchgate.net The stereochemical outcome of radical additions is a complex interplay of steric and electronic factors, as well as the specific reaction conditions employed. bgu.ac.iluq.edu.au
Applications of 1 Tert Butyl 3 Methyl 2 Methylmalonate in Advanced Organic Synthesis
Role as a Chiral Building Block in the Total Synthesis of Natural Products
The synthesis of natural products often represents the pinnacle of chemical synthesis, demanding precise control over stereochemistry. Derivatives of 1-tert-butyl 3-methyl 2-methylmalonate serve as crucial starting materials in synthetic routes that target complex natural molecules.
A primary application of this compound analogues is in the generation of enantioenriched scaffolds. Through methods like enantioselective phase-transfer catalysis, the α-position of the malonate can be alkylated with high stereocontrol. nih.govfrontiersin.org This process transforms the achiral starting material into a chiral intermediate with a defined three-dimensional arrangement.
These resulting α-alkylated malonates are themselves valuable chiral building blocks. nih.gov The two ester functionalities, tert-butyl and methyl (or a related group like benzyl (B1604629) or 2,2-diphenylethyl), can be selectively hydrolyzed. nih.govfrontiersin.org For instance, the tert-butyl group can be removed under acidic conditions using trifluoroacetic acid (TFA), while the other ester can be cleaved under basic conditions (e.g., KOH/MeOH). nih.govfrontiersin.org This differential reactivity allows for the sequential introduction of different chemical moieties, making these compounds versatile intermediates for the elaboration of complex target molecules. nih.gov
One of the most significant challenges in organic synthesis is the construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other distinct carbon groups. Such motifs are common in a wide array of biologically active natural products and pharmaceuticals. Derivatives of this compound are exceptionally well-suited for this task.
The strategy involves the enantioselective α-alkylation of the 2-methylmalonate substrate. nih.govnih.gov Under phase-transfer catalytic (PTC) conditions, using a chiral catalyst such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, the malonate can react with various alkyl halides to generate α-methyl-α-alkylmalonates. nih.govnih.gov This reaction creates the desired quaternary stereocenter with high chemical yields (often up to 99%) and excellent enantioselectivities (up to 98% ee). nih.govfrontiersin.org The success of this method provides a reliable and efficient route to these sterically congested and synthetically demanding centers. nih.gov
| Starting Substrate | Alkylating Agent | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Allyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-allyl-2-methylmalonate | 99% | 95% |
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | 2-Methylallyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(2-methylallyl)malonate | 94% | 95% |
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | p-Fluoro benzyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(4-fluorobenzyl)-2-methylmalonate | 99% | 96% |
Synthetic Intermediates for the Preparation of Bioactive Molecules
The utility of this compound extends beyond natural product synthesis into the realm of medicinal chemistry, where it serves as a precursor to molecules with designed biological functions.
Unnatural α-amino acids—those not found among the 20 common proteinogenic amino acids—are of immense importance in drug discovery. princeton.edu Their incorporation into peptides can enhance stability against enzymatic degradation, improve potency, and confer specific conformational properties. princeton.edu The chiral, α,α-dialkylated malonates synthesized from this compound derivatives are excellent precursors for these valuable compounds. nih.govnih.gov
Following the creation of the chiral quaternary center, selective hydrolysis of one ester group, followed by a reaction sequence such as a Curtius rearrangement of the resulting carboxylic acid, can convert the malonate framework into an α,α-disubstituted α-amino acid. This provides a robust pathway to novel amino acid analogs that can be used to build peptidomimetics with tailored biological activities.
The malonate moiety is not merely a scaffold for alkylation but also a versatile functional group that enables further synthetic transformations. The key to its utility is the orthogonal nature of the tert-butyl and methyl ester groups. nih.gov As previously mentioned, the tert-butyl ester can be selectively cleaved under acidic conditions (e.g., TFA), while the alternate ester (such as a benzyl or methyl group) can be removed under different conditions, typically basic hydrolysis. nih.govfrontiersin.org
This selective deprotection allows for the stereoselective introduction of a wide variety of functional groups. For example, one ester can be hydrolyzed and converted to an amide, while the other remains intact for later manipulation. This differential reactivity is a powerful tool, enabling chemists to build molecular complexity in a controlled, stepwise manner from a single, stereodefined intermediate.
Utilization in Advanced Synthetic Methodologies
The successful application of this compound derivatives is closely tied to the advancement of specific synthetic methodologies, most notably asymmetric phase-transfer catalysis (PTC). nih.govnih.gov
In this technique, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid or a binaphthyl scaffold, facilitates the reaction between two immiscible phases. nih.govresearchgate.net Typically, the malonate substrate is dissolved in a nonpolar organic solvent like toluene, while a strong base (e.g., 50% aqueous potassium hydroxide) constitutes the aqueous phase. frontiersin.org The catalyst transports the enolate of the malonate from the aqueous phase to the organic phase, where it reacts with an electrophile, such as an alkyl halide. nih.govfrontiersin.org The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in the formation of one enantiomer of the product in preference to the other. nih.gov Optimization of reaction parameters such as temperature, solvent, and the specific structure of the catalyst is crucial for achieving the high yields and excellent enantioselectivities reported. researchgate.net
Cascade Catalysis and One-Pot Synthetic Strategies
While This compound is a valuable precursor for creating molecules with quaternary carbon centers, its direct application as a central component in complex cascade or one-pot sequences is an area of ongoing research. The differentiated reactivity of its tert-butyl and methyl ester groups presents a latent potential for sequential transformations. For instance, a one-pot process could involve the initial alkylation at the α-position, followed by the selective cleavage of one ester group and subsequent reaction at that site.
A study on the one-pot synthesis of α-substituted acrylates demonstrates a related strategy, where phosphonoacetates undergo alkylation followed by a Horner-Wadsworth-Emmons reaction in a single pot. nih.gov This process allows for the efficient introduction of various side chains. nih.gov Although this example does not directly employ This compound , it illustrates the type of one-pot strategy where the malonate could potentially be used. The successive addition of methyl iodide and benzyl bromide in the alkylation of a related malonate has been shown to proceed without loss of chemical yield or enantioselectivity, suggesting the feasibility of sequential one-pot alkylations. nih.gov
The development of cascade reactions involving this specific malonate would likely focus on an initial catalytic stereoselective alkylation, followed by an in-situ transformation of one of the ester groups to trigger a subsequent cyclization or coupling reaction. The exploration of such processes remains a promising avenue for future synthetic innovations.
Double Stereoconvergent Processes for High Stereoselectivity
The synthesis of chiral molecules with high enantiopurity is a primary objective in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. This compound and its derivatives have emerged as key substrates in achieving high stereoselectivity in the formation of chiral quaternary carbon centers through processes like enantioselective phase-transfer catalysis. nih.gov
A significant advancement in this area involves the α-alkylation of malonates with two different ester groups, where the steric and electronic properties of these groups can influence the stereochemical outcome of the reaction. In a notable study, a series of malonates, including derivatives of This compound , were synthesized and subjected to enantioselective α-alkylation using a chiral phase-transfer catalyst. nih.govfrontiersin.org
The synthesis of the precursor for these studies, tert-butyl α-methylmalonic acid, is achieved through the transesterification of α-methyl Meldrum's acid with tert-butanol, followed by decarboxylation. nih.govfrontiersin.org This mono-tert-butyl ester can then be coupled with various alcohols to produce a range of asymmetrically substituted malonates. nih.govfrontiersin.org
The enantioselective alkylation of these malonates was systematically investigated using (S,S)-3,4,5-trifluorophenyl-NAS bromide as the phase-transfer catalyst under basic conditions. nih.gov The research demonstrated that the structure of the second ester group plays a crucial role in achieving high enantioselectivity. Specifically, the use of a 2,2-diphenylethyl ester group in combination with the tert-butyl ester led to excellent results. nih.govresearchgate.net The alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with a variety of allylic and benzylic halides produced the corresponding α,α-dialkylmalonates in high yields (up to 99%) and with outstanding enantioselectivities (up to 98% ee). nih.govresearchgate.net
The results of the enantioselective alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate are summarized in the table below.
| Alkylating Agent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Allyl bromide | 7a | 99 | 90 |
| 2-Methylallyl bromide | 7b | 94 | 86 |
| Propargyl bromide | 7c | 70 | 66 |
| Cinnamyl bromide | 7d | 70 | 88 |
| Benzyl bromide | 7e | 99 | 98 |
| p-Chlorobenzyl bromide | 7f | 99 | 98 |
| p-Bromobenzyl bromide | 7g | 99 | 98 |
| p-Fluorobenzyl bromide | 7h | 99 | 99 |
| p-Nitrobenzyl bromide | 7i | 90 | 91 |
Data sourced from Guo et al., 2023. nih.govresearchgate.net
This method provides a highly practical route to versatile chiral building blocks containing a quaternary carbon center. nih.govresearchgate.net Furthermore, the differential reactivity of the two ester groups allows for their selective hydrolysis. The tert-butyl ester can be cleaved under acidic conditions (TFA/CH2Cl2), while the 2,2-diphenylethyl ester can be removed under basic conditions (KOH/MeOH), affording the corresponding chiral malonic monoacids with high selectivity. nih.govfrontiersin.org This orthogonality is a key feature that enhances the synthetic utility of these malonate derivatives in the construction of complex chiral molecules.
Spectroscopic and Chromatographic Techniques for Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 1-tert-butyl 3-methyl 2-methylmalonate. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework, confirming the successful methylation of the precursor, tert-butyl methyl malonate.
In the ¹H NMR spectrum, each distinct proton or group of equivalent protons in the molecule generates a unique signal. The chemical shift (δ) of the signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
For this compound, the spectrum distinctly shows a singlet for the three protons of the methyl ester group (-OCH₃) and another prominent singlet for the nine equivalent protons of the bulky tert-butyl group (-C(CH₃)₃). The single proton at the chiral center (C2-H) appears as a quartet due to coupling with the three protons of the newly introduced methyl group at this position. Correspondingly, the C2-methyl group's protons appear as a doublet, confirming their adjacency to the single C2 proton.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each carbon atom in a unique electronic environment. Key signals include those for the two different ester carbonyl carbons, the quaternary carbon and methyl carbons of the tert-butyl group, the methoxy carbon, and the carbons of the malonate backbone, including the chiral C2 and its attached methyl group.
Detailed assignments from the analysis of a synthesized sample are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 3.73 | Singlet | N/A | 3H | -OCH₃ |
| 3.35 | Quartet | 7.3 | 1H | -CH(CH₃)- |
| 1.46 | Singlet | N/A | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 170.9 | C=O (Methyl Ester) |
| 169.2 | C=O (tert-Butyl Ester) |
| 81.6 | -C (CH₃)₃ |
| 52.2 | -OCH₃ |
| 47.0 | -C H(CH₃)- |
| 27.8 | -C(C H₃)₃ |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique molecular formula.
For this compound, the molecular formula is C₉H₁₆O₄. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. Experimental measurement of the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺, [M+Na]⁺) via HRMS must match this theoretical value to confirm the molecular formula unequivocally.
While a specific HRMS spectrum for this compound is not detailed in the available literature, the analysis of related methylmalonic acid derivatives by LC-MS/MS provides insight into expected behavior. nih.govnih.govresearchgate.netcopernicus.org In techniques like electrospray ionization (ESI), the compound would likely be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
Table 3: Calculated Exact Mass for HRMS Confirmation
| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₉H₁₆O₄ | [M+H]⁺ | 189.1121 |
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would further corroborate the structure. Common fragmentation pathways for such esters would include the neutral loss of isobutylene (56 Da) from the tert-butyl group, loss of a methoxy radical (•OCH₃), or cleavage of the ester bonds.
Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess and Diastereomeric Ratio Determination
The methylation of the C2 position in the malonate backbone creates a chiral center, meaning this compound exists as a pair of enantiomers (R and S forms). Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating these enantiomers and determining the enantiomeric excess (ee) of a synthetic sample. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in greater amount than the other. wikipedia.org
The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. For compounds similar to α-alkylated malonates, polysaccharide-based CSPs, such as those commercialized under the names DAICEL CHIRALCEL and CHIRALPAK, are highly effective. frontiersin.orgnih.govresearchgate.net
The analytical process involves dissolving the racemic or enantiomerically-enriched sample in a suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as 2-propanol (isopropanol). frontiersin.org The enantiomers exhibit different retention times as they pass through the chiral column, resulting in two separated peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of the two peaks.
Table 4: Representative Chiral HPLC Conditions for Analysis of α-Methyl Malonate Esters
| Parameter | Description |
|---|---|
| Column | DAICEL Chiralcel OJ-H or OD-H; CHIRALPAK IC frontiersin.orgnih.govresearchgate.net |
| Mobile Phase | Hexane / 2-Propanol mixtures (e.g., 99:1, 95:5) frontiersin.org |
| Flow Rate | Typically 1.0 mL/min frontiersin.org |
| Temperature | Ambient or controlled (e.g., 23 °C) frontiersin.org |
| Detection | UV spectrophotometry (e.g., at 220 nm or 256 nm) frontiersin.org |
This technique is crucial not only for final product analysis but also for optimizing asymmetric synthesis methods that aim to produce one enantiomer selectively.
Infrared (IR) Spectroscopy in Reaction Monitoring and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule and for monitoring the progress of a chemical reaction. In the synthesis of this compound from its precursor, tert-butyl methyl malonate, IR spectroscopy can confirm the successful alkylation.
The IR spectrum of the starting material, tert-butyl methyl malonate, would show a characteristic C-H stretch for the acidic proton at the C2 position (typically around 3000-2850 cm⁻¹). Upon successful methylation to form the product, this specific C-H absorption would disappear.
The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the two ester carbonyl (C=O) groups. Malonate esters often exhibit two distinct C=O stretching bands rather than a single one. cdnsciencepub.comcdnsciencepub.com This splitting can arise from the symmetric and antisymmetric coupling of the two C=O stretching vibrations or from the presence of different rotational isomers (rotamers). cdnsciencepub.com These strong absorptions are typically found in the region of 1760-1730 cm⁻¹. Additional key absorptions include C-O stretching vibrations from the ester linkages and C-H stretching and bending from the alkyl groups.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~2980-2850 | C-H (Alkyl) | Stretching |
| ~1755-1730 | C=O (Ester) | Stretching (often appears as two distinct bands) cdnsciencepub.comcdnsciencepub.com |
By comparing the spectrum of the reaction mixture over time to that of the starting material and the purified product, one can effectively monitor the conversion and confirm the formation of the desired compound.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enantio- and Diastereoselective Transformations of Methylmalonate Derivatives
The synthesis of chiral molecules with high precision is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. For substituted malonates, including methylmalonate derivatives, the focus is on developing catalytic systems that can control the formation of new stereocenters.
Recent research has demonstrated the versatility of malonic acid derivatives as reagents for creating complex heterocyclic ring systems. mdpi.com While simple diethyl malonates often require high temperatures for reactions, more reactive malonate derivatives are crucial for transformations involving sensitive substrates. mdpi.com The development of novel catalytic systems aims to achieve high reactivity and selectivity under milder conditions.
One promising area is the use of transition metal catalysis. For instance, cobalt porphyrin complexes have shown excellent reactivity in cyclopropanation reactions using dimethyl malonate as a carbene precursor under photochemical conditions. acs.org This process involves the formation of a cobalt(III) carbene radical, highlighting a pathway for creating highly strained and synthetically useful cyclopropane (B1198618) rings. acs.org The proposed mechanism for this transformation is detailed below.
Proposed Catalytic Cycle for Cobalt-Mediated Cyclopropanation
| Step | Description |
|---|---|
| 1. Deprotonation | A non-nucleophilic base, such as KOtBu, deprotonates the dimethyl malonate. |
| 2. Ligand Exchange | The resulting malonate anion displaces the chloride ligand on the [CoIII(TPP)Cl] catalyst to form complex 1. |
| 3. Photochemical Activation | Upon irradiation with light, complex 1 undergoes homolytic cleavage of the Co-C bond or a Hydrogen Atom Transfer (HAT) via a malonate radical. acs.org |
| 4. Carbene Radical Formation | A cobalt(III) carbene radical (complex 2) is formed. acs.org |
| 5. Cyclopropanation | The carbene radical reacts with an alkene (e.g., styrene) to yield the desired cyclopropane product. |
This table illustrates the proposed mechanism for the cyclopropanation of styrene (B11656) using dimethyl malonate, catalyzed by a cobalt porphyrin complex under photochemical conditions. acs.org
Furthermore, efficient cascade reactions are being designed to build molecular complexity in a single step. An example is the NaOH-mediated intermolecular cascade cyclization between conjugated dieneimines and α-halomalonates, which produces functionalized cyclopentenes with excellent diastereoselectivity. acs.org This reaction proceeds through a sequence of Michael addition, cyclopropanation, and intramolecular cyclization, demonstrating how simple malonate precursors can be used to construct intricate molecular frameworks. acs.org Future work will likely focus on adapting these and other catalytic systems to accommodate the specific steric and electronic properties of 1-tert-butyl 3-methyl 2-methylmalonate, enabling the enantioselective and diastereoselective synthesis of unique chiral structures.
Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. thieme-connect.de Integrating the chemistry of this compound into these systems is a key area for future development.
Flow chemistry systems, which involve pumping reagents through a network of tubes and reactors, provide precise control over reaction parameters such as temperature, pressure, and reaction time. thieme-connect.de This level of control is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. thieme-connect.de For malonate chemistry, this could enable reactions that are difficult to control in a batch setup. For example, the n-BuLi-mediated coupling of an aldehyde with a sulfone fragment, a reaction that often requires cryogenic temperatures, can be performed with greater energy efficiency in a flow reactor due to the small surface area for heat transfer. semanticscholar.orgnih.gov
Automated synthesis platforms combine flow reactors with real-time analytics and computer algorithms to screen and optimize reaction conditions automatically. thieme-connect.debeilstein-journals.org Such systems can rapidly evaluate different catalysts, solvents, and temperatures to identify the optimal conditions for a desired transformation involving this compound. This high-throughput approach can accelerate the discovery of new reactions and the optimization of existing ones.
Key Components of an Automated Flow Chemistry Platform
| Component | Function | Relevance to Malonate Chemistry |
|---|---|---|
| Pumps | Precisely deliver reagents into the system. | Enables accurate control of stoichiometry for reactions involving this compound and other reactants. |
| Mixers | Ensure efficient mixing of reagents. | Crucial for multiphasic reactions or when reactants have different solubilities. |
| Reactors | Provide the environment for the chemical reaction (e.g., heated coils, packed-bed reactors, photochemical reactors). thieme-connect.de | Allows for a wide range of reaction types, including biocatalyzed transformations using immobilized enzymes in a packed-bed reactor. semanticscholar.orgnih.gov |
| Separators | Isolate the desired product from the reaction mixture (e.g., liquid-liquid extractors). thieme-connect.de | Facilitates in-line purification, leading to a cleaner product stream. |
| Analytics | Monitor the reaction in real-time (e.g., HPLC, NMR). thieme-connect.de | Provides immediate feedback for automated optimization algorithms. |
| Computer Control | Manages the entire system and executes optimization protocols. beilstein-journals.org | Enables high-throughput screening of reaction conditions to maximize yield and selectivity. |
This table outlines the typical components of an automated flow chemistry system and their application to the synthesis and transformation of malonate derivatives.
The synthesis of complex molecules, such as marine drugs, has already benefited from flow chemistry approaches, demonstrating the power of this technology for multi-step syntheses. nih.gov By applying these principles to this compound, chemists can develop more robust and efficient routes to valuable downstream products.
Exploration of New Chemical Space and Applications via Malonate-Mediated Reactions in Medicinal Chemistry and Materials Science
Malonate derivatives are foundational building blocks in the synthesis of a wide array of functional molecules, and this compound offers unique potential in this arena. The exploration of new chemical space using this compound is a promising avenue for discovering novel therapeutic agents and advanced materials.
In medicinal chemistry, malonates are precursors to a variety of biologically active compounds. For example, arylidene malonates have been identified as inhibitors of Toll-like receptor 4 (TLR4) signaling, presenting a potential strategy for developing anti-inflammatory drugs. nih.gov Structure-activity relationship studies have shown that the nature of the ester group can influence biological activity, suggesting that the unique diester arrangement in this compound could be exploited to fine-tune therapeutic properties. nih.gov The tert-butyl group, in particular, has been shown to be a valuable substituent in molecules designed for therapeutic purposes, such as in the development of N-tert-butyl derivatives of pseudothiohydantoin as potential anti-cancer agents. mdpi.com
Furthermore, malonate-related compounds are central to research on metabolic disorders like methylmalonic acidemia (MMA), which is caused by defects in the enzyme methylmalonyl-CoA mutase (MMUT). nih.gov While this research focuses on the metabolic consequences of methylmalonic acid accumulation, the underlying chemistry of malonates is critical. nih.govpatsnap.com The development of new molecules to modulate enzyme activity or act as therapies is an active area of research. patsnap.com
In materials science, the functional groups of malonates can be used to construct polymers and other advanced materials. The ester groups can be hydrolyzed to carboxylic acids or transformed into other functional groups, providing handles for polymerization or for grafting onto surfaces. The unique steric and electronic profile of this compound could lead to materials with novel physical or chemical properties. For instance, malonates can be used in the synthesis of complex photosensitizers, such as phthalocyanines, which have applications in photodynamic therapy. mdpi.com The ability to conjugate these photosensitizers to other biologically active molecules opens the door to creating multi-functional therapeutic agents. mdpi.com
Potential Applications of Malonate Derivatives
| Field | Application | Example Research Finding |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory Agents | Arylidene malonates can inhibit LPS-induced nitric oxide production, a key inflammatory mediator. nih.gov |
| Medicinal Chemistry | Anti-cancer Therapy | N-tert-butyl substituted pseudothiohydantoins show inhibitory activity against enzymes involved in cancer cell proliferation. mdpi.com |
| Medicinal Chemistry | Metabolic Disorders | mRNA therapies encoding for methylmalonyl-CoA mutase are being developed to treat methylmalonic acidemia. patsnap.com |
| Materials Science | Photodynamic Therapy | Phthalocyanines, which can be synthesized using malonate derivatives, act as photosensitizers to generate reactive oxygen species for killing cancer cells. mdpi.com |
| Materials Science | Polymer Synthesis | Malonate esters can be converted to diacids, which can serve as monomers for polyester (B1180765) synthesis. nih.gov |
This table summarizes emerging applications for molecules derived from malonates in the fields of medicinal chemistry and materials science.
The continued exploration of reactions involving this compound will undoubtedly expand the accessible chemical space, leading to the discovery of new molecules with valuable applications across a range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 1-tert-butyl 3-methyl 2-methylmalonate?
- Methodological Answer : The synthesis typically involves malonate ester alkylation or diazo transfer reactions. For example, tert-butyl methyl malonate can react with diazo reagents (e.g., tosyl azide) under basic conditions (triethylamine) to introduce functional groups. Reaction conditions such as anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and inert atmospheres (N₂/Ar) are critical for high yields (>80%). Progress is monitored via TLC (petroleum ether/Et₂O 1:1, Rf ~0.59) and confirmed by ¹H NMR (e.g., δ 3.85 ppm for OCH₃, δ 1.54 ppm for tert-butyl CH₃) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential. For example, tert-butyl protons appear at δ 1.54 ppm (singlet, 9H), while the methyl ester group shows a singlet at δ 3.85 ppm .
- HRMS : Exact mass determination (e.g., calculated for C₁₁H₁₉NO₄: 237.1365) confirms molecular identity .
- Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase (95:5) can assess purity (>98%) .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and UV light. Stability studies indicate >90% integrity after 6 months under these conditions .
Advanced Research Questions
Q. How does this compound participate in asymmetric catalysis or enzyme-mediated reactions?
- Methodological Answer : The compound’s malonate core serves as a substrate for promiscuous enzymes like pig liver esterase (PLE). Docking studies reveal interactions with PLE’s hydrophobic active site, enabling stereoselective hydrolysis. For example, PLE2 isoform selectively cleaves the methyl ester (vs. tert-butyl), yielding chiral intermediates (ee >90%) .
Q. What strategies resolve contradictions in reaction outcomes when using this compound in cross-coupling reactions?
- Methodological Answer : Contradictions in yields/stereochemistry often arise from competing pathways (e.g., β-hydride elimination vs. oxidative addition). Mitigation strategies:
- Use Pd(OAc)₂/XPhos catalysts for Buchwald-Hartwig coupling to suppress side reactions.
- Optimize ligand-to-metal ratios (1:1.2) and solvent polarity (toluene > DMF) to favor desired pathways.
- Monitor intermediates via in-situ IR spectroscopy .
Q. How can computational modeling predict the reactivity of this compound in complex systems?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks.
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics.
- Docking Simulations : Predict binding affinities with enzymes (e.g., PLE) using AutoDock Vina .
Key Research Insights
- Synthetic Flexibility : The tert-butyl group enhances steric protection, enabling selective functionalization of the methyl ester .
- Catalytic Promiscuity : PLE isoforms exhibit divergent enantioselectivity, highlighting the need for isoform-specific optimization .
- Mechanistic Complexity : Competing pathways in cross-coupling require multi-technique analysis (NMR, DFT) to resolve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
